Cas no 191106-25-9 (3-(Bromomethyl)-1-chloronaphthalene)
3-(Bromomethyl)-1-chloronaphthalene Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-1-chloronaphthalene
- Naphthalene, 3-(bromomethyl)-1-chloro-
- LCZC1722
- BS-53017
- DTXSID90856058
- DB-338945
- E85142
- 191106-25-9
-
- Inchi: 1S/C11H8BrCl/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7H2
- InChI Key: IATLQBVTUYTBDI-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C2C=CC=CC=2C=1)Cl
Computed Properties
- Exact Mass: 253.94979g/mol
- Monoisotopic Mass: 253.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
3-(Bromomethyl)-1-chloronaphthalene Pricemore >>
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| Alichem | A219000469-250mg |
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191106-25-9 | 95% | 1g |
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| eNovation Chemicals LLC | Y1216714-1g |
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| Aaron | AR002FR3-50mg |
Naphthalene, 3-(broMoMethyl)-1-chloro- |
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| Aaron | AR002FR3-100mg |
Naphthalene, 3-(broMoMethyl)-1-chloro- |
191106-25-9 | 95% | 100mg |
$191.00 | 2025-02-11 | |
| Aaron | AR002FR3-250mg |
Naphthalene, 3-(broMoMethyl)-1-chloro- |
191106-25-9 | 95% | 250mg |
$326.00 | 2025-02-11 | |
| Aaron | AR002FR3-1g |
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3-(Bromomethyl)-1-chloronaphthalene Suppliers
3-(Bromomethyl)-1-chloronaphthalene Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(Bromomethyl)-1-chloronaphthalene
Professional Introduction to 3-(Bromomethyl)-1-chloronaphthalene (CAS No. 191106-25-9)
3-(Bromomethyl)-1-chloronaphthalene, with the chemical formula C10H5BrCl, is a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound belongs to the class of naphthalene derivatives, which are known for their broad applicability due to the unique reactivity of their aromatic ring system. The presence of both a bromomethyl and a chloro substituent on the naphthalene core makes it an exceptionally valuable building block for further functionalization, enabling the synthesis of complex molecules with tailored properties.
The CAS No. 191106-25-9 uniquely identifies this compound in scientific literature and industrial applications, ensuring precise communication among researchers and manufacturers. Its molecular structure combines the electron-withdrawing nature of the chlorine atom with the electrophilic character of the bromomethyl group, facilitating a wide range of chemical transformations. These include nucleophilic substitution reactions, cross-coupling reactions, and polymerization processes, making it a cornerstone in modern synthetic chemistry.
In recent years, 3-(Bromomethyl)-1-chloronaphthalene has garnered significant attention in medicinal chemistry due to its role as a precursor for biologically active compounds. Researchers have leveraged its reactivity to develop novel scaffolds for drug candidates targeting various diseases. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The ability to introduce diverse functional groups at specific positions on the naphthalene ring allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles, which is crucial in drug discovery.
One notable application of 3-(Bromomethyl)-1-chloronaphthalene is in the synthesis of fluorescent probes used in biochemical assays. The naphthalene core serves as an excellent chromophore, while the bromomethyl group provides a handle for further derivatization. Such probes are instrumental in studying protein-protein interactions, enzyme kinetics, and cellular signaling pathways. The compound’s compatibility with green chemistry principles has also been explored, with efforts focused on optimizing reaction conditions to minimize waste and energy consumption.
The agrochemical sector has similarly benefited from the versatility of 3-(Bromomethyl)-1-chloronaphthalene. Its derivatives have been investigated as potential intermediates for herbicides and pesticides, offering improved efficacy and environmental safety compared to traditional agents. By modifying the substituents on the naphthalene ring, chemists can design molecules that selectively target pests while sparing beneficial organisms. This aligns with global trends toward sustainable agriculture, where reducing chemical footprints is paramount.
Advances in computational chemistry have further enhanced the utility of 3-(Bromomethyl)-1-chloronaphthalene by enabling predictive modeling of reaction outcomes. Machine learning algorithms can now forecast optimal reaction conditions, reducing experimental trial-and-error. This synergy between experimental synthesis and computational analysis has accelerated the development of novel compounds derived from this intermediate. Such innovations underscore the importance of interdisciplinary collaboration in pushing the boundaries of synthetic organic chemistry.
The industrial production of 3-(Bromomethyl)-1-chloronaphthalene adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from appropriate solvents. These methods guarantee that researchers receive a product free from impurities that could interfere with sensitive applications. Additionally, regulatory compliance is maintained by documenting every step of the synthesis process, ensuring transparency and reproducibility.
In conclusion, 3-(Bromomethyl)-1-chloronaphthalene (CAS No. 191106-25-9) represents a critical component in modern chemical synthesis. Its dual functionality as a bromomethylated chloronaphthalene derivative opens doors to countless applications across pharmaceuticals, agrochemicals, and material science. As research continues to uncover new methodologies for its utilization, this compound will undoubtedly remain at the forefront of innovation in organic chemistry.
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